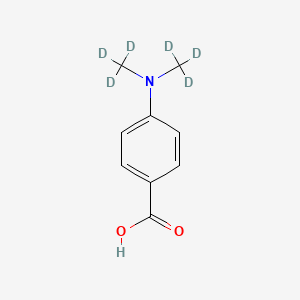

4-Dimethylamino benzoic acid-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[bis(trideuteriomethyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 4-Dimethylaminobenzoic Acid-d6 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of analytical research, particularly within drug development and lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) has emerged as a critical tool in this domain. As a deuterated analog of 4-Dimethylaminobenzoic acid, its primary application lies in its utility as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR) and, most prominently, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This technical guide provides an in-depth exploration of the applications of 4-Dimethylaminobenzoic acid-d6 in research, with a focus on its role in pharmacokinetic studies and as a derivatizing agent in lipidomics. It includes detailed experimental protocols, quantitative data, and workflow visualizations to support its practical implementation in the laboratory.

Core Applications of 4-Dimethylaminobenzoic Acid-d6

The fundamental advantage of using a deuterated internal standard like DMABA-d6 is its near-identical physicochemical properties to the non-labeled analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased molecular weight, due to the replacement of six hydrogen atoms with deuterium, allows it to be distinguished from the native compound by a mass spectrometer. This co-elution and similar behavior enable DMABA-d6 to effectively compensate for variations that can occur at multiple stages of the analytical process, thereby improving the accuracy and precision of quantification.

The two primary research applications of 4-Dimethylaminobenzoic acid-d6 are:

-

Internal Standard for Quantitative Analysis: In pharmacokinetic studies, DMABA-d6 can be used as an internal standard for the quantification of its non-labeled counterpart or other structurally similar analytes in biological matrices. By adding a known amount of DMABA-d6 to samples, it allows for the correction of variability during sample processing and analysis.

-

Derivatizing Agent in Lipidomics: 4-Dimethylaminobenzoic acid N-hydroxysuccinimide (DMABA-NHS) ester, including its deuterated forms, is used to derivatize lipids containing a primary amine group, such as glycerophosphoethanolamines (PE).[2] This derivatization is crucial for enhancing their detection and characterization by mass spectrometry. The use of different deuterated versions of the DMABA reagent (e.g., d0, d4, d6, d10) allows for multiplexed analysis, where different samples can be labeled with a unique isotopic tag, pooled, and analyzed in a single chromatographic run.[2][3]

Physicochemical and Mass Spectrometric Data

The following table summarizes the key physicochemical and mass spectrometric properties of 4-Dimethylaminobenzoic acid and its d6 variant. This data is essential for method development and data analysis.

| Property | 4-Dimethylaminobenzoic Acid | 4-Dimethylaminobenzoic Acid-d6 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₅D₆NO₂ |

| Molecular Weight | 165.19 g/mol [4][5][6] | 171.23 g/mol |

| CAS Number | 619-84-1[5][6] | 1175002-09-1 |

| Appearance | Off-white powder[4] | - |

| Melting Point | 241-243 °C (decomposes) | - |

| Precursor Ion (m/z) of DMABA-labeled PE | 191.1 (for d0-DMABA)[2][3][7] | 197.1 (for d6-DMABA)[2][3][7] |

Experimental Protocols

Protocol 1: Use of 4-DMABA-d6 as an Internal Standard in a Pharmacokinetic Study

This protocol outlines a general procedure for the quantification of an analyte in plasma using 4-DMABA-d6 as an internal standard with LC-MS/MS.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and 4-DMABA-d6 in methanol.

-

From the analyte stock solution, prepare a series of working solutions for calibration standards and quality control (QC) samples through serial dilution.

-

Prepare a working solution of 4-DMABA-d6 at a concentration that provides an appropriate response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the 4-DMABA-d6 working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and 4-DMABA-d6.

Protocol 2: Derivatization of Phosphatidylethanolamine (PE) Lipids with DMABA-d6-NHS Ester

This protocol is adapted from established methods for the derivatization of PE lipids for LC-MS/MS analysis.[2]

1. Lipid Extraction:

-

Harvest cells (e.g., 1 x 10⁶ cells) and extract the total lipids using a standard method such as the Bligh and Dyer procedure.

-

Add an appropriate internal standard for the lipid class if absolute quantification is desired.

2. Derivatization Reaction:

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipids in 65 µL of ethanol and 15 µL of 0.25 mM triethylammonium bicarbonate buffer.[2]

-

Prepare a 10 mg/mL stock solution of the DMABA-d6-NHS ester reagent in methylene chloride.[2]

-

Add 20 µL of the DMABA-d6-NHS ester solution to the resuspended lipid extract.[2]

-

Incubate the reaction mixture at 60°C for 1 hour.[2]

3. Quenching and Cleanup:

-

Add 400 µL of water to hydrolyze any unreacted DMABA-d6-NHS ester and incubate for 30 minutes at room temperature.[2]

-

If performing a multiplexed experiment, combine the samples labeled with different DMABA isotopes at this stage.

-

Perform a Bligh and Dyer extraction to purify the derivatized lipids.

-

For further purification, the sample can be passed through an aminopropyl solid-phase extraction (SPE) column to separate phospholipid classes.

4. LC-MS/MS Analysis:

-

LC System: As described in Protocol 1.

-

Column: C18 reversed-phase column (e.g., Gemini 5µ C18, 2.0 x 150 mm).[3]

-

Mobile Phase A: Methanol/acetonitrile/water (60:20:20, v/v/v) with 2 mM ammonium acetate.[3]

-

Mobile Phase B: A suitable organic mobile phase for lipid elution.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the lipids (e.g., 25% to 100% B in 20 minutes).[3]

-

Flow Rate: 0.2 mL/min.[3]

-

MS System: A triple quadrupole or QTRAP mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Collision Energy: Approximately 35 eV.[7]

Conclusion

4-Dimethylaminobenzoic acid-d6 is a versatile and indispensable tool for modern analytical research. Its application as a deuterated internal standard in pharmacokinetic studies ensures the generation of high-quality, reliable quantitative data. Furthermore, its use as a derivatizing agent in lipidomics, particularly for the analysis of phosphatidylethanolamines, enables sensitive and specific detection and allows for sophisticated multiplexed experimental designs. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement 4-Dimethylaminobenzoic acid-d6 in their analytical workflows, ultimately contributing to the advancement of their respective fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Dimethylaminobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]

- 7. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Dimethylamino benzoic acid-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information for 4-Dimethylamino benzoic acid-d6. This deuterated analog of 4-Dimethylaminobenzoic acid is a critical tool in modern analytical and research environments, particularly in the fields of pharmacokinetics and bioanalysis. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry-based assays.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of 4-Dimethylaminobenzoic acid, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from its non-labeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This characteristic is ideal for its use as an internal standard, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[1]

The quantitative data for this compound and its non-deuterated analog are summarized in the table below. The properties of the non-deuterated form are provided for comparison and as a close approximation for the deuterated compound, as heavy isotope substitution has a minimal effect on these particular physical characteristics.

| Property | This compound | 4-Dimethylaminobenzoic acid (for comparison) |

| CAS Number | 1175002-09-1 | 619-84-1[2][3] |

| Molecular Formula | C₉H₅D₆NO₂ | C₉H₁₁NO₂[2][3] |

| Molecular Weight | 171.23 g/mol | 165.19 g/mol [2][3] |

| Appearance | - | White to off-white crystalline powder[4] |

| Melting Point | - | 241-243 °C (decomposes)[5][6] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[7] | Soluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in water and acetic acid.[4][8] |

| pKa | - | 4.76 (Strongest Acidic), 2.89 (Strongest Basic)[9] |

Chemical Structure

The molecular structure of this compound consists of a benzoic acid core with a deuterated dimethylamino group attached at the para position of the benzene ring.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique is crucial for pharmacokinetic studies in drug development, allowing for the precise measurement of drug concentrations in biological matrices like plasma and urine.

General Protocol for Quantification using LC-MS/MS

Below is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of 4-Dimethylaminobenzoic acid in a biological matrix.

1. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Add 10 µL of a working solution of this compound (the internal standard) at a known concentration.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC): The prepared sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the analyte and internal standard from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte (4-Dimethylaminobenzoic acid) and the internal standard (this compound).

The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]

- 3. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 7. 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid CAS#: 1175002-07-9 [m.chemicalbook.com]

- 8. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 9. go.drugbank.com [go.drugbank.com]

Physical properties of deuterated 4-DMABA

An In-depth Technical Guide on the Physical Properties of Deuterated 4-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-(dimethylamino)benzoic acid (4-DMABA), specifically 4-(dimethylamino)benzoic-2,3,5,6-d4 acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Introduction

Deuterated 4-(dimethylamino)benzoic acid is a stable, isotopically labeled version of 4-DMABA where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it a valuable tool in various scientific applications, including as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic studies[1]. The heavier isotope can alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds an area of significant interest in drug development[1][2].

Physical and Chemical Properties

The physical properties of deuterated 4-DMABA are expected to be very similar to its non-deuterated counterpart. However, slight variations may exist due to the kinetic isotope effect. The available quantitative data for both forms are summarized in the tables below for easy comparison.

Table 1: General Properties

| Property | Deuterated 4-DMABA (4-(dimethylamino)benzoic-2,3,5,6-d4 acid) | Non-deuterated 4-DMABA |

| Molecular Formula | C₉H₇D₄NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 169.21 g/mol [1] | 165.19 g/mol [3][4][5] |

| CAS Number | 1175002-07-9[6][7] | 619-84-1[3][4][5] |

| Appearance | White Solid[6] | White to off-white crystalline solid/powder[8][9] |

Table 2: Physicochemical Properties

| Property | Deuterated 4-DMABA (4-(dimethylamino)benzoic-2,3,5,6-d4 acid) | Non-deuterated 4-DMABA |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 241-243 °C (decomposes)[1][4][10][11] |

| Boiling Point | Not reported. | 315.8 °C at 760 mmHg[8] |

| Density | Not reported. | 1.04 g/cm³[10], 1.18 g/cm³[8] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[6]. | Soluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in water and acetic acid[5]. |

Spectroscopic Data

-

¹H NMR: For the non-deuterated form, the spectrum typically shows signals for the aromatic protons and the N-methyl protons[12][13]. In the deuterated version, the aromatic proton signals would be absent.

-

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are expected to be very similar for both the deuterated and non-deuterated forms[2][14][15].

-

FTIR: The IR spectrum of benzoic acid and its derivatives shows characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700-1680 cm⁻¹), and C-O stretch (~1320-1210 cm⁻¹)[16]. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency than the C-H stretches.

-

Mass Spectrometry: The mass spectrum of the non-deuterated 4-DMABA shows a molecular ion peak corresponding to its molecular weight[17][18][19][20]. The deuterated version will have a molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Experimental Protocols

The following are detailed methodologies for key experiments cited for the characterization of organic compounds, which are applicable to deuterated 4-DMABA.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Protocol:

-

A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Density Measurement of a Powder

The true density of a solid powder can be determined using a gas pycnometer.

Protocol:

-

The mass of the empty sample cell of the pycnometer is measured.

-

A known mass of the powdered sample is added to the cell.

-

The cell is placed in the pycnometer.

-

The instrument is purged with an inert gas, typically helium, to remove any adsorbed gases from the powder surface.

-

The volume of the powder is determined by measuring the volume of gas displaced by the sample.

-

The density is calculated by dividing the mass of the powder by its measured volume[12][21][22].

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.

Protocol:

-

A small amount of the deuterated 4-DMABA is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the absence of signals in the aromatic region would confirm the deuteration at these positions. The remaining signals would correspond to the N-methyl protons and the acidic proton of the carboxylic acid (which may exchange with deuterium from the solvent).

-

For ¹³C NMR, the spectrum will show signals for all carbon atoms, and their chemical shifts can be compared to the non-deuterated standard.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a spectrum is obtained directly from the powder using an ATR (Attenuated Total Reflectance) accessory.

-

A background spectrum of the empty sample holder or ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The C-D stretching bands are expected to appear at lower wavenumbers compared to C-H stretching bands.

Biological Significance and Signaling Pathway

While deuterated 4-DMABA is primarily used as an analytical standard, its non-deuterated analog, para-aminobenzoic acid (PABA), is a key intermediate in the folate biosynthesis pathway in bacteria, plants, and fungi[23][24][25][26]. Humans cannot synthesize folate and must obtain it from their diet, making this pathway a target for antimicrobial drugs[4][23].

The diagram below illustrates the folate biosynthesis pathway, highlighting the role of PABA.

Applications in Research and Development

The primary application of deuterated 4-DMABA is as an internal standard for quantitative mass spectrometry[1]. Its N-hydroxysuccinimide (NHS) ester derivative, DMABA-d4 NHS ester, is used in combination with its non-deuterated counterpart as a derivatizing reagent for lipids to facilitate their characterization and quantification by electrospray mass spectrometry[9][27]. This "split-and-pool" methodology allows for the measurement of relative changes in endogenous lipid levels between different samples.

Conclusion

Deuterated 4-(dimethylamino)benzoic acid is a valuable tool for analytical chemists and drug development professionals. Its well-defined mass shift and similar chemical properties to its non-deuterated analog make it an excellent internal standard for mass spectrometry-based quantification. While detailed physical property data for the deuterated form is sparse, the properties of the non-deuterated compound provide a reliable reference. The biological relevance of the aminobenzoic acid scaffold, as exemplified by the role of PABA in the folate biosynthesis pathway, underscores the importance of such molecules in biological systems.

References

- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Folate Biosynthesis Pathway | Semantic Scholar [semanticscholar.org]

- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 6. 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid CAS#: 1175002-07-9 [m.chemicalbook.com]

- 7. 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid [lgcstandards.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 11. 4-Dimethylaminobenzoic acid CAS#: 619-84-1 [m.chemicalbook.com]

- 12. rivm.nl [rivm.nl]

- 13. 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]

- 19. mzCloud – 4 Dimethylamino benzoic acid [mzcloud.org]

- 20. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]

- 21. adpi.org [adpi.org]

- 22. mt.com [mt.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Folate - Wikipedia [en.wikipedia.org]

- 25. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 26. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 4-Dimethylamino benzoic acid-d6 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Dimethylamino benzoic acid-d6, a stable isotope-labeled internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods. This document outlines its chemical properties, applications, and a detailed protocol for its use in liquid chromatography-mass spectrometry (LC-MS) workflows, addressing the needs of professionals in pharmaceutical research and development.

Core Compound Data

This compound is the deuterated form of 4-Dimethylamino benzoic acid, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

| Property | Value | Citation |

| CAS Number | 1175002-09-1 | [1] |

| Molecular Formula | C₉H₅D₆NO₂ | [1] |

| Molecular Weight | 171.23 g/mol | [1] |

| Parent Compound CAS | 619-84-1 | |

| Parent Compound MW | 165.19 g/mol | |

| Typical Application | Internal Standard for Quantitative Analysis (LC-MS, GC-MS, NMR) | [2] |

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in complex matrices such as plasma or urine, variability can be introduced during sample preparation, chromatographic separation, and detection.[3] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[3][4]

Deuterated internal standards are considered the gold standard for mass spectrometry applications for several key reasons:

-

Near-Identical Physicochemical Properties : The deuterated standard and the analyte exhibit almost identical chemical and physical properties, including extraction recovery and chromatographic retention time.[5][6] This co-elution ensures that both compounds experience similar matrix effects, which are variations in ionization efficiency due to co-eluting matrix components.[4][5]

-

Distinct Mass-to-Charge Ratio (m/z) : Despite their chemical similarity, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms.[6]

-

Improved Accuracy and Precision : By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample handling and instrument response are normalized, leading to significantly improved accuracy and precision of the quantitative results.[7]

Experimental Protocol: Use of this compound in LC-MS/MS Analysis

The following is a generalized protocol for the quantification of 4-Dimethylamino benzoic acid in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol should be optimized for specific instrumentation and assay requirements.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Dimethylamino benzoic acid in 10 mL of a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working solution of the internal standard at a concentration that provides an adequate response in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, Phenyl).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor and product ions for 4-Dimethylamino benzoic acid.

-

Internal Standard: Determine the precursor and product ions for this compound. The precursor ion will be 6 Da higher than the analyte.

-

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logic Diagrams

To visualize the experimental process and the logic behind using an internal standard, the following diagrams are provided.

References

- 1. This compound - CAS - 1175002-09-1 | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Deuterated benzoic acid derivatives are of significant interest in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter the pharmacokinetic properties of a drug molecule by influencing its metabolic stability. This "kinetic isotope effect" can lead to a reduced rate of metabolic degradation, prolonging the drug's half-life and potentially improving its therapeutic profile. This technical guide provides an in-depth overview of the core synthetic pathways for preparing these valuable compounds, complete with experimental protocols and comparative data.

Core Synthetic Methodologies

The introduction of deuterium into the benzoic acid scaffold can be achieved through several strategic approaches. The choice of method is dictated by the desired position of deuteration, the nature of the substituents on the aromatic ring, and the required level of deuterium incorporation. The primary synthetic pathways include:

-

Hydrogen-Deuterium (H/D) Exchange: This is a direct method where hydrogen atoms on the aromatic ring or side chains are exchanged for deuterium. This can be achieved under acidic, basic, or, most effectively, metal-catalyzed conditions.

-

Reductive Deuteration: This method involves the reduction of a functional group using a deuterium source. For benzoic acid derivatives, this often entails the reduction of a carbon-halogen bond (reductive dehalogenation).

-

Building Block Synthesis: In this approach, a deuterated starting material is used to construct the final benzoic acid derivative through standard organic synthesis techniques.

Quantitative Data Summary

The efficiency of different deuteration methods can be compared based on key metrics such as chemical yield and the percentage of deuterium incorporation. The following tables summarize quantitative data from various reported synthesis pathways.

| Method | Catalyst/Reagent | Substrate | Position of Deuteration | Deuterium Incorporation (%) | Yield (%) | Reference |

| Palladium-Catalyzed H/D Exchange | Pd(OAc)₂ / CF₃COOAg | Benzoic Acid | ortho | 96 | - | [1][2] |

| Palladium-Catalyzed H/D Exchange | Pd(OAc)₂ / CF₃COOAg | 3-Fluorobenzoic acid | ortho (C2, C6) | 92, 89 | - | [2] |

| Rhodium-Catalyzed H/D Exchange | --INVALID-LINK--₂ | Benzoic Acid | ortho | >95 | - | [3] |

| Reductive Dehalogenation | Raney Cu–Al alloy / NaOD in D₂O | Bromobenzoic acids | Position of bromine | High | - | [4][5] |

| Reductive Dehalogenation | Raney Co alloy / NaOD in D₂O | Chlorobenzoic acid | Position of chlorine | 80 - 84 | 90 | [6] |

| Iridium-Catalyzed C-H d₃-Methylation | [{Ir(cod)OMe}₂], MeBF₃K-d₃ | Benzoic Acid derivatives | ortho (methylation) | High | 40-70 | [7][8] |

| Acid-Catalyzed H/D Exchange | D₂SO₄ | Fluorobenzoic acids | Aromatic hydrogens | High | - | [9] |

Experimental Protocols

Palladium-Catalyzed Ligand-Free ortho-Deuteration of Benzoic Acid

This protocol describes a method for the selective deuteration of the ortho positions of aromatic carboxylic acids using deuterium oxide (D₂O) as the deuterium source.[1][2]

Materials:

-

Benzoic acid (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 6 mol%)

-

Silver trifluoroacetate (CF₃COOAg, 1.0 equiv)

-

Deuterium oxide (D₂O, 99.9% D, 135 equiv)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroacetic acid (TFA)

-

Nitrogen gas

Procedure:

-

To a sealed reaction vessel, add the benzoic acid substrate (1.0 mmol), silver trifluoroacetate (220.9 mg, 1.0 equiv), and palladium(II) acetate (13.5 mg, 6 mol%).

-

Add a solution of 5% v/v trifluoroacetic acid in hexafluoroisopropanol (1 mL).

-

Add deuterium oxide (3 mL).

-

Purge the vessel with nitrogen gas.

-

Seal the vessel and heat the reaction mixture to 150°C with stirring for 72 hours.

-

After cooling to room temperature, the reaction mixture is worked up by extraction with an appropriate organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure.

-

The extent of deuterium incorporation is determined by ¹H NMR and/or mass spectrometry.[2]

Reductive Dehalogenation of Halobenzoic Acids

This method is effective for preparing specifically deuterated benzoic acids by replacing a halogen atom with deuterium.[4][5][6]

Materials:

-

Halogenated benzoic acid (e.g., 2-chlorobenzoic acid)

-

Raney Cobalt alloy

-

Sodium deuteroxide (NaOD) in D₂O (e.g., 10% solution)

-

Nitrogen gas

Procedure:

-

To a reaction flask, add the chlorobenzoic acid and a solution of sodium deuteroxide in D₂O.

-

Add the Raney Cobalt alloy to the mixture. The amount of alloy is typically at least 0.5 molar equivalents relative to the chloro-substituent.[6]

-

The reaction is carried out under a nitrogen atmosphere with stirring at a temperature between 50-100°C.[6]

-

Upon completion of the reaction, the mixture is cooled.

-

The solid catalyst is removed by filtration.

-

The filtrate is acidified to precipitate the deuterated benzoic acid.

-

The product is collected by filtration, washed, and dried.

-

Isotopic purity is determined by mass spectrometry.[6]

Visualization of Synthesis Pathways

The following diagrams illustrate the core concepts of the described synthesis pathways.

Caption: Palladium-catalyzed ortho-deuteration workflow.

Caption: Reductive dehalogenation for deuterium labeling.

Caption: Comparison of H/D exchange mechanisms.

Conclusion

The synthesis of deuterated benzoic acid derivatives is a crucial aspect of modern drug discovery and development. The methodologies outlined in this guide, from direct H/D exchange to reductive dehalogenation, provide a versatile toolkit for researchers. The choice of the optimal synthetic route will depend on the specific requirements of the target molecule and the desired labeling pattern. Careful consideration of reaction conditions, catalysts, and deuterium sources is essential for achieving high levels of deuterium incorporation and chemical yield. The continued development of more efficient and selective deuteration methods will undoubtedly accelerate the discovery of new and improved therapeutics.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution | Semantic Scholar [semanticscholar.org]

- 6. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 7. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Dimethylaminobenzoic Acid and its d6 Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 4-Dimethylaminobenzoic acid and its deuterated analogue, 4-(Dimethylamino-d6)benzoic acid. This document outlines their core physicochemical differences, details relevant experimental protocols, and explores their distinct applications, particularly within the realms of analytical chemistry and drug development.

Core Physicochemical Properties

The primary difference between 4-Dimethylaminobenzoic acid and its d6 analogue lies in the isotopic substitution of six hydrogen atoms with deuterium on the dimethylamino group. This substitution results in a nominal mass increase of six Daltons, a critical feature for its application as an internal standard in mass spectrometry-based quantification. While most physicochemical properties are nearly identical, this mass difference is the cornerstone of their differential utility.

| Property | 4-Dimethylaminobenzoic Acid | 4-(Dimethylamino-d6)benzoic acid |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₅D₆NO₂ |

| Molecular Weight | 165.19 g/mol | 171.23 g/mol [1] |

| CAS Number | 619-84-1 | 1175002-09-1[1] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder (inferred) |

| Melting Point | 241-243 °C (decomposes)[2] | Expected to be very similar to the non-deuterated form |

| Boiling Point | ~315.8 °C at 760 mmHg (predicted) | Expected to be very similar to the non-deuterated form |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and acetone. | Expected to have very similar solubility to the non-deuterated form |

Synthesis Protocols

Synthesis of 4-Dimethylaminobenzoic Acid

A common laboratory-scale synthesis of 4-Dimethylaminobenzoic acid involves the methylation of 4-aminobenzoic acid.

Reaction:

4-Aminobenzoic acid + 2 CH₃I → 4-Dimethylaminobenzoic acid + 2 HI

Experimental Protocol:

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent such as methanol.

-

Addition of Base: Add a base, for example, sodium carbonate or potassium carbonate, to neutralize the hydroiodic acid formed during the reaction.

-

Methylation: Add methyl iodide in excess and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-(Dimethylamino-d6)benzoic acid

The synthesis of the d6 analogue follows a similar pathway but utilizes a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

Reaction:

4-Aminobenzoic acid + 2 CD₃I → 4-(Dimethylamino-d6)benzoic acid + 2 DI

Experimental Protocol for the Synthesis of Deuterated Methyl Iodide (CD₃I) - A Precursor:

Deuterated methyl iodide can be synthesized from deuterated methanol.

-

Reaction Setup: In a round-bottom flask, place red phosphorus and deuterated methanol (CD₃OD).

-

Addition of Iodine: Slowly add iodine crystals to the mixture. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Distillation: After the addition is complete, the mixture is gently heated, and the resulting deuterated methyl iodide is distilled off.

-

Purification: The collected distillate can be washed with a sodium thiosulfate solution to remove any unreacted iodine and then with water. Finally, it is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and redistilled to obtain pure CD₃I.

Experimental Protocol for 4-(Dimethylamino-d6)benzoic acid:

-

Dissolution: Dissolve 4-aminobenzoic acid in an appropriate solvent like dimethylformamide (DMF).

-

Addition of Base: Add a non-protic base such as sodium hydride (NaH) to deprotonate the amino and carboxylic acid groups.

-

Deuteromethylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Analytical Characterization

The key differences in the analytical data between the two compounds are a direct result of the isotopic labeling.

Mass Spectrometry

In mass spectrometry, the d6 analogue will exhibit a molecular ion peak that is 6 m/z units higher than the non-deuterated compound.

| Compound | Molecular Ion (M+) | Key Fragmentation Ions |

| 4-Dimethylaminobenzoic Acid | m/z 165 | m/z 148 (-OH), m/z 120 (-COOH) |

| 4-(Dimethylamino-d6)benzoic acid | m/z 171 | m/z 154 (-OH), m/z 120 (-COOH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most significant difference will be the absence of the signal corresponding to the N-methyl protons in the d6 analogue. The signals for the aromatic protons will remain. In ¹³C NMR, the carbon attached to the deuterium atoms will show a multiplet due to C-D coupling and will be shifted slightly upfield.

| Compound | ¹H NMR (DMSO-d6) | ¹³C NMR (DMSO-d6) |

| 4-Dimethylaminobenzoic Acid | ~3.0 ppm (s, 6H, -N(CH₃)₂), ~6.7 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H), ~12.2 ppm (br s, 1H, -COOH) | ~40 ppm (-N(CH₃)₂), aromatic signals, ~168 ppm (-COOH) |

| 4-(Dimethylamino-d6)benzoic acid | ~6.7 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H), ~12.2 ppm (br s, 1H, -COOH) | Aromatic signals, ~168 ppm (-COOH). The -N(CD₃)₂ carbon signal will be a multiplet around 40 ppm. |

Applications and Experimental Workflows

The primary application of 4-(Dimethylamino-d6)benzoic acid is as an internal standard for the quantification of 4-Dimethylaminobenzoic acid in complex matrices using isotope dilution mass spectrometry.

Logical Relationship of Application

Caption: Relationship between 4-DMABA and its d6 analogue in quantitative analysis.

Experimental Workflow for Quantitative Analysis using LC-MS

This workflow outlines the use of 4-(Dimethylamino-d6)benzoic acid as an internal standard for the quantification of 4-Dimethylaminobenzoic acid in a biological sample (e.g., plasma).

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Protocol for LC-MS Quantification:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of 4-Dimethylaminobenzoic acid and 4-(Dimethylamino-d6)benzoic acid in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of 4-Dimethylaminobenzoic acid into the blank matrix (e.g., drug-free plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the plasma sample (calibrator, QC, or unknown), add a fixed amount of the 4-(Dimethylamino-d6)benzoic acid internal standard solution.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the reconstituted sample onto a suitable LC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the transition for 4-Dimethylaminobenzoic acid (e.g., m/z 166 → 120, assuming [M+H]⁺).

-

Monitor the transition for 4-(Dimethylamino-d6)benzoic acid (e.g., m/z 172 → 120, assuming [M+H]⁺).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-Dimethylaminobenzoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The d6 analogue of 4-Dimethylaminobenzoic acid is an invaluable tool for researchers in drug development and other scientific fields requiring precise quantification. Its near-identical chemical behavior to the parent compound, combined with its distinct mass, allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reliable results. Understanding the subtle yet critical differences between these two compounds is essential for the development of robust and validated analytical methods.

References

The Indispensable Role of Deuterium-Labeled Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[1] Central to achieving this precision is the use of deuterium-labeled internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1]

This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][2][3]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer.[1][4] However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug.[1][4] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, including sample preparation, injection, and ionization in the mass spectrometer.[2][5]

One of the most significant advantages of using a deuterated internal standard is its ability to effectively compensate for matrix effects, which are a common source of error in bioanalysis.[2][5] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated internal standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects.[5][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to more accurate and precise results.[5][7]

Beyond their role as internal standards for accurate quantification, deuterium labeling can be strategically employed to intentionally modify a drug's metabolic profile.[7] This concept, often referred to as the "deuterium switch" or leveraging the "kinetic isotope effect" (KIE), involves replacing hydrogen with deuterium at metabolically vulnerable positions on the drug molecule.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family.[7][8][9] By slowing down this metabolic process, deuterium labeling can lead to a reduced clearance, a longer biological half-life, and increased systemic exposure (AUC) of the parent drug.[7] This can potentially allow for less frequent dosing and a better safety profile by reducing the formation of toxic metabolites.[10][11]

Data Presentation: Quantitative Comparison of Internal Standards

The empirical data consistently demonstrates the superior performance of deuterated internal standards in bioanalytical methods. The following tables summarize key quantitative data illustrating the performance of a bioanalytical method using a deuterated internal standard and the impact of deuteration on a drug's pharmacokinetic profile.

| Parameter | Deuterated Internal Standard (Teriflunomide-d4) | Non-SIL Internal Standard (Structural Analog) |

| Accuracy (% Bias) | ||

| LLOQ | -2.5% | -12.8% |

| Low QC | 1.8% | 9.5% |

| Medium QC | -0.5% | -7.2% |

| High QC | 3.1% | 11.3% |

| Precision (% CV) | ||

| LLOQ | 6.2% | 18.5% |

| Low QC | 4.5% | 14.2% |

| Medium QC | 3.8% | 11.8% |

| High QC | 2.9% | 10.5% |

| Matrix Effect (% CV) | 3.5% | 16.8% |

| This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma using its deuterium-labeled internal standard, according to regulatory guidelines.[7] |

| Pharmacokinetic Parameter | Non-Deuterated Tetrabenazine | Deuterated Tetrabenazine (d6-Tetrabenazine) |

| Cmax (ng/mL) | 2.1 | 4.0 |

| AUC (ng·h/mL) | 5.4 | 26.6 |

| t1/2 (h) | 2.8 | 9.0 |

| The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).[7] |

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis in a typical pharmacokinetic study utilizing deuterated internal standards.

Protocol 1: Bioanalytical Method Validation for Teriflunomide in Human Plasma using Teriflunomide-d4

This protocol is representative of the rigorous procedures required for bioanalytical method validation.[2]

1. Materials and Reagents

-

Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

-

Biological Matrix: Drug-free human plasma

2. Stock and Working Solutions Preparation

-

Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in methanol at a concentration of 1 mg/mL.[1]

-

Prepare serial dilutions of the Teriflunomide stock solution to create working solutions for calibration standards and quality control (QC) samples.[1]

-

Prepare a working solution of Teriflunomide-d4 at a suitable concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Teriflunomide-d4 working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[12]

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.[12]

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[12] Monitor at least two MRM transitions (a quantifier and a qualifier) for both Teriflunomide and Teriflunomide-d4.[12]

5. Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.[12]

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.[12]

-

Calibration Curve Generation: Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[12]

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.[12]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to evaluate the pharmacokinetic profile of a drug candidate.[8]

1. Animal Handling and Dosing

-

Acclimate male Sprague-Dawley rats to the housing conditions for at least 3 days prior to the study.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the test compound (formulated in a suitable vehicle) to a group of rats (n=3-5).

-

Administer a single intravenous dose of the test compound to a separate group of rats for bioavailability determination.

2. Blood Sampling

-

Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[8]

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

3. Plasma Preparation and Storage

-

Process the blood samples by centrifugation at 4,000 rpm for 10 minutes at 4°C to obtain plasma.[8]

-

Store the plasma samples at -80°C until analysis.[8]

4. Sample Analysis

-

Analyze the plasma samples using a validated LC-MS/MS method as described in Protocol 1.[8]

5. Pharmacokinetic Analysis

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data.[8]

Mandatory Visualization

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in a pharmacokinetic study employing deuterium-labeled standards.

Caption: End-to-end workflow for a pharmacokinetic study.

Caption: Logic of using a deuterated IS to correct for variability.

Caption: The Kinetic Isotope Effect (KIE) on drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Stability and Proper Storage of 4-Dimethylaminobenzoic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Dimethylaminobenzoic acid-d6. As a deuterated internal standard, maintaining its chemical and isotopic integrity is paramount for accurate quantitative analysis in research and drug development.[1][2][3] This document outlines the best practices for handling, storing, and assessing the stability of this compound, based on available data and established principles for chemical reagents.

Chemical Identity and Properties

4-Dimethylaminobenzoic acid-d6 is a stable, isotopically labeled form of 4-Dimethylaminobenzoic acid.[1][2][3] The deuterium labels are typically on the two methyl groups. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1]

Table 1: Physicochemical Properties of 4-Dimethylaminobenzoic Acid (Non-deuterated)

| Property | Value | Reference |

| Molecular Formula | C9H11NO2 | [4] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| Melting Point | 238 - 243 °C (decomposes) | [4][5][6] |

| Appearance | Beige to grayish-green crystalline powder | [4][5][6] |

| Solubility | Insoluble in water. Soluble in HCl and KOH solutions, alcohol. Sparingly soluble in ether. | [4][5] |

| Stability | Stable under normal conditions.[4][6] May discolor on exposure to air and light. | [4][6] |

Stability Profile

The chemical stability of 4-Dimethylaminobenzoic acid-d6 is expected to be very similar to its non-deuterated counterpart. The product is chemically stable under standard ambient conditions (room temperature). However, certain conditions can lead to degradation.

Key Stability Considerations:

-

Light Sensitivity: The non-deuterated form may discolor upon exposure to light. It is crucial to protect 4-Dimethylaminobenzoic acid-d6 from light to prevent potential photodegradation.

-

Air Sensitivity: Exposure to air may also cause discoloration.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[4][7] Contact with these substances should be avoided to prevent chemical reactions that could compromise the integrity of the standard.

-

Thermal Stability: The compound has a high melting point and decomposes upon melting, indicating good thermal stability under typical laboratory conditions.[4][5][6]

Recommended Storage Conditions

Proper storage is critical to ensure the long-term stability and reliability of 4-Dimethylaminobenzoic acid-d6. The following conditions are recommended based on safety data sheets for the non-deuterated compound.

Table 2: Recommended Storage Conditions for 4-Dimethylaminobenzoic Acid-d6

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Room Temperature (unless otherwise specified by the supplier) | The compound is stable at ambient temperatures. | [4] |

| Atmosphere | Store in a dry environment. | To prevent hydrolysis and degradation from moisture. | [6][7] |

| Container | Tightly closed original container. | To prevent exposure to air, moisture, and light.[6][7] | [6][7] |

| Light | Protect from light. | To prevent photodegradation. | |

| Ventilation | Store in a well-ventilated place. | General laboratory safety practice.[6][7] | [6][7] |

Experimental Protocols: Handling and Solution Preparation

While specific experimental protocols for stability testing of 4-Dimethylaminobenzoic acid-d6 are not publicly available, the following general procedures for handling and solution preparation should be followed to minimize degradation.

4.1. General Handling

-

Handle the solid compound in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Wash hands thoroughly after handling.

4.2. Preparation of Stock Solutions

-

Solvent Selection: Choose a solvent in which 4-Dimethylaminobenzoic acid is soluble, such as methanol or DMSO.[4] The choice of solvent will depend on the analytical method.

-

Weighing: Accurately weigh the required amount of 4-Dimethylaminobenzoic acid-d6 using an analytical balance.

-

Dissolution: Dissolve the compound in the chosen solvent in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

-

Storage of Solutions: Store stock solutions in amber vials at a low temperature (e.g., -20°C or -80°C) to minimize solvent evaporation and potential degradation. Protect from light.

Visualization of Workflows

The following diagrams illustrate key workflows related to the proper handling and use of 4-Dimethylaminobenzoic acid-d6.

Caption: Workflow for Handling and Storage of 4-Dimethylaminobenzoic Acid-d6.

Caption: Use of 4-Dimethylaminobenzoic Acid-d6 as an Internal Standard.

Conclusion

While specific stability studies on 4-Dimethylaminobenzoic acid-d6 are not widely published, its stability profile can be inferred from its non-deuterated analog and general principles of handling deuterated standards. By adhering to the storage and handling conditions outlined in this guide—namely, storing the compound in a tightly sealed container, protected from light, in a dry and well-ventilated area—researchers can ensure the integrity and accuracy of this critical analytical standard. For any specific application, it is always recommended to consult the supplier's documentation and perform in-house validation of solution stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 5. 4-Dimethylaminobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Dimethylaminobenzoic Acid-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Dimethylaminobenzoic acid-d6, a deuterated internal standard critical for quantitative analytical studies. Below, you will find a comprehensive summary of its commercial suppliers, key technical data, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Applications

4-Dimethylaminobenzoic acid-d6 is primarily utilized as an internal standard in quantitative analysis. Its deuterated nature, with six deuterium atoms replacing hydrogen atoms on the methyl groups, makes it an ideal tool for mass spectrometry-based applications, including:

-

Pharmacokinetic (PK) Studies: To accurately determine the concentration of non-deuterated 4-Dimethylaminobenzoic acid or structurally similar analytes in biological matrices such as plasma and urine.

-

Bioequivalence Studies: To compare the bioavailability of different formulations of a drug.

-

Metabolic Profiling: As a stable isotope-labeled compound to trace the metabolic fate of 4-Dimethylaminobenzoic acid.

-

Forensic and Clinical Toxicology: For the precise quantification of related compounds in complex samples.

The use of a deuterated internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and reliability of analytical results.

Commercial Suppliers and Quantitative Data

Several commercial suppliers offer 4-Dimethylaminobenzoic acid-d6 and its d4 variant. The following table summarizes the available quantitative data for these compounds.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | 4-Dimethylamino benzoic acid-d6 | 1175002-09-1 | C₉H₅D₆NO₂ | 171.23 | ≥98% (by HPLC) | Not specified | 1 mg, 5 mg, 10 mg |

| MedChemExpress | 4-(Dimethylamino)benzoic-2,3,5,6-d4 acid | 1175002-07-9 | C₉H₇D₄NO₂ | 169.21 | ≥98% (by HPLC) | Not specified | 5 mg, 10 mg, 50 mg, 100 mg, 250 mg |

| Axios Research | This compound | 1175002-09-1 | C₉H₅D₆NO₂ | 171.23 | Not specified | Not specified | Inquire for details |

| Cayman Chemical | 4-(Dimethylamino)benzoic Acid-d6 | Not specified | Not specified | Not specified | Not specified | Not specified | Inquire for details |

Note: Purity and isotopic enrichment are critical parameters. It is recommended to obtain lot-specific certificates of analysis from the supplier for precise data.

Experimental Protocol: Quantification of a Structurally Related Analyte in Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of an analyte, using 4-Dimethylaminobenzoic acid-d6 as an internal standard. This protocol is adapted from a validated method for a structurally similar compound, 4-acetamidobenzoic acid, and can be optimized for specific research needs.[1][2][3]

Materials and Reagents

-

Analyte of interest (e.g., 4-acetamidobenzoic acid)

-

4-Dimethylaminobenzoic acid-d6 (Internal Standard, IS)

-

Control plasma (e.g., porcine, human)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the analyte and 4-Dimethylaminobenzoic acid-d6 in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the 4-Dimethylaminobenzoic acid-d6 stock solution with acetonitrile to a final concentration of 1 µg/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (1 µg/mL) to each tube (except for the blank).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 3.0 mm × 150 mm, 3 µm particle size).

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: 0.2% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.00 99 1 6.00 30 70 7.00 0 100 10.00 0 100 | 11.50 | 99 | 1 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (4-acetamidobenzoic acid): Precursor ion m/z 180.2 → Product ion m/z 94.0

-

Internal Standard (4-acetamidobenzoic acid-d3, example): Precursor ion m/z 183.2 → Product ion m/z 95.0

-

Note: The specific MRM transitions for 4-Dimethylaminobenzoic acid and its d6 variant will need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying an analyte using a deuterated internal standard.

This technical guide provides a foundational understanding of the procurement and application of 4-Dimethylaminobenzoic acid-d6 for quantitative research. For specific applications, further optimization of the experimental protocol is recommended to achieve the desired analytical performance.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Dimethylaminobenzoic acid-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis.[1] 4-Dimethylaminobenzoic acid-d6 is the deuterium-labeled analogue of 4-Dimethylaminobenzoic acid, making it an ideal internal standard for the quantification of its non-labeled counterpart and structurally related compounds.[2][3]

The primary advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1]

These application notes provide a detailed protocol for the use of 4-Dimethylaminobenzoic acid-d6 as an internal standard for the quantitative analysis of the sunscreen agent, Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate), and its primary metabolite, 4-(dimethylamino)benzoic acid, in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard Properties

A summary of the key properties of the analyte (Padimate O) and the internal standard (4-Dimethylaminobenzoic acid-d6) is provided below.

| Property | Padimate O (Analyte) | 4-Dimethylaminobenzoic acid-d6 (Internal Standard) |

| Chemical Name | 2-ethylhexyl 4-(dimethylamino)benzoate | 4-(dimethylamino)benzoic acid-d6 |

| Synonyms | Octyl dimethyl PABA, OD-PABA, Escalol 507 | DMABA-d6 |

| Molecular Formula | C₁₇H₂₇NO₂ | C₉H₅D₆NO₂ |

| Molecular Weight | 277.40 g/mol | 171.23 g/mol |

| Structure | ||

Experimental Protocols

The following is a representative protocol for the quantification of Padimate O and its metabolite, 4-(dimethylamino)benzoic acid, in human plasma.

Materials and Reagents

-

Padimate O reference standard

-

4-(dimethylamino)benzoic acid reference standard

-

4-Dimethylaminobenzoic acid-d6 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank, from a drug-free source)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-